![molecular formula C20H18ClN3O4S B5232807 2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)-N-(2-pyridinylmethyl)acetamide](/img/structure/B5232807.png)
2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)-N-(2-pyridinylmethyl)acetamide
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Description
This compound is a derivative of phenoxy acetamide . Phenoxy acetamide and its derivatives have been investigated for their synthesis and pharmacological activities, and they are considered potential therapeutic candidates .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a linear formula of C17H16ClN3O6S . It includes a chlorophenyl group, a sulfonyl group, a phenoxy group, and a pyridinylmethyl group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 425.851 . Other specific physical and chemical properties are not mentioned in the available resources.Scientific Research Applications
Antinociceptive Activity
The compound has been studied for its antinociceptive activity , which refers to its ability to reduce sensitivity to painful stimuli . This makes it a potential candidate for the development of new analgesics or painkillers .
Antimicrobial Activity
The compound has shown antimicrobial activity against certain strains of bacteria . This suggests that it could be used in the development of new antimicrobial agents .
Toxicity Studies
The compound has been evaluated for its toxicity to aquatic crustacean Daphnia magna . Understanding the toxicity of a compound is crucial for assessing its environmental impact and safety for use in humans .
In Silico Studies
In silico studies: have been performed on the compound to predict its potential mechanism of action and toxicity . These computer-based studies can provide valuable insights into the compound’s properties and potential uses .
Anticancer Activity
The compound has shown anticancer activity against certain cell lines . This suggests that it could be used in the development of new anticancer drugs .
Synthesis and Characterization
The compound has been synthesized and characterized in the lab . Understanding the synthesis process and the physical and chemical properties of the compound is crucial for its further development and application .
properties
IUPAC Name |
2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]-N-(pyridin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4S/c21-15-4-6-16(7-5-15)24-29(26,27)19-10-8-18(9-11-19)28-14-20(25)23-13-17-3-1-2-12-22-17/h1-12,24H,13-14H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKXNYCYBPSCOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)COC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]-N-(pyridin-2-ylmethyl)acetamide |
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